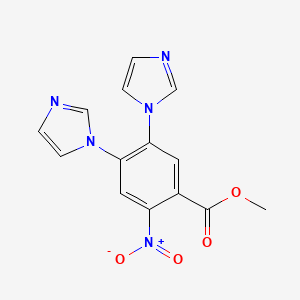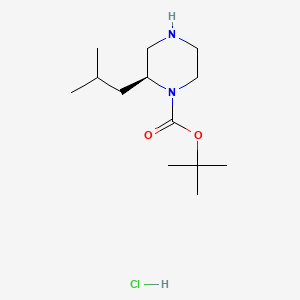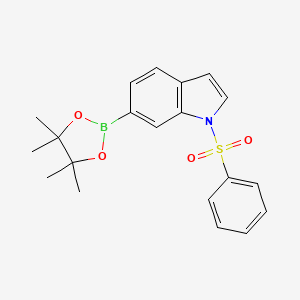
5-(4-Aminophenyl)furan-2-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminophenyl)furan-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It features a furan ring substituted with an aminophenyl group and an aldehyde group, making it a versatile building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-(4-Aminophenyl)furan-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)furan-2-carbaldehyde typically involves the reaction of 4-nitrophenylfuran with reducing agents to convert the nitro group to an amino group, followed by formylation to introduce the aldehyde group . Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods
Industrial production methods for 5-(4-Aminophenyl)furan-2-carbaldehyde are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Aminophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: 5-(4-Aminophenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Aminophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of 5-(4-Aminophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of an amino group.
5-(4-Chlorophenyl)furan-2-carbaldehyde: Contains a chlorine atom instead of an amino group.
5-(4-Nitrophenyl)furan-2-carbaldehyde: Features a nitro group instead of an amino group.
Uniqueness
5-(4-Aminophenyl)furan-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the furan ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic chemistry and research .
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYNZPSJGDIPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)


![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)








